3-Amino-4-(ethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

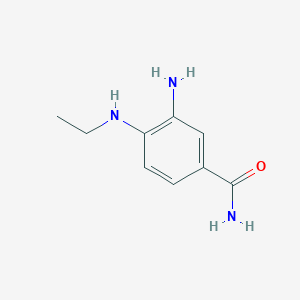

3-Amino-4-(ethylamino)benzamide is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, featuring both amino and ethylamino functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(ethylamino)benzamide typically involves the following steps:

Nitration: The starting material, 4-aminobenzamide, undergoes nitration to introduce a nitro group at the 3-position of the benzene ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Ethylation: The resulting 3-amino-4-aminobenzamide is then subjected to ethylation using ethylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(ethylamino)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-Amino-4-(ethylamino)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(ethylamino)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-4-(methylamino)benzamide

- 3-Amino-4-(propylamino)benzamide

- 3-Amino-4-(butylamino)benzamide

Uniqueness

3-Amino-4-(ethylamino)benzamide is unique due to its specific combination of amino and ethylamino groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

3-Amino-4-(ethylamino)benzamide is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features an aromatic benzene ring with an amino group at the meta position and an ethylamino group at the para position relative to the amide linkage. This configuration allows for diverse chemical interactions, making it a significant compound in drug development.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties. Its structure allows for interactions with microbial targets, potentially inhibiting their growth.

- Anti-inflammatory Effects : Analogous derivatives have shown anti-inflammatory activity, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), pivotal in inflammatory pathways.

- Antiviral Potential : Some studies hint at the compound's potential as an antiviral agent, particularly against filoviruses like Ebola and Marburg. Structural modifications on related benzamide compounds have led to the discovery of effective inhibitors against these viruses .

Synthesis Methods

Various methods have been developed for synthesizing this compound, each with distinct advantages regarding yield and efficiency:

- Continuous Flow Microreactor System : This method allows for precise control over reaction conditions and improved kinetics in synthesizing the compound.

- Ion-associate Reaction : Utilizing sodium tetraphenyl borate in a reaction with chloride salts of similar compounds has been reported to yield this compound effectively.

Antimicrobial Activity Study

A study focused on the antibacterial activity of this compound revealed its effectiveness against various bacterial strains. The compound was evaluated using standard disk diffusion methods, showing significant inhibition zones compared to control substances.

Antiviral Activity Exploration

Research into the antiviral properties of benzamide derivatives indicated that modifications to the amide group significantly affect potency against viral entry mechanisms. For instance, certain derivatives were found to inhibit Ebola virus entry with EC50 values below 10 μM, showcasing the potential of structurally related compounds for therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized within a broader class of benzamide derivatives. The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | Similar amine and amide groups | Antimicrobial, antiarrhythmic |

| N-(3-Amino-4-methylphenyl)benzamide | Methyl substitution at the meta position | Anticancer |

| 4-Amino-N-benzylbenzamide | Benzyl group substitution | Neuroprotective |

This table highlights the diversity of biological activities associated with benzamide derivatives while underscoring the unique position of this compound due to its specific substituents.

Properties

IUPAC Name |

3-amino-4-(ethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5,12H,2,10H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWJJTQLCSNCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.